4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-

Description

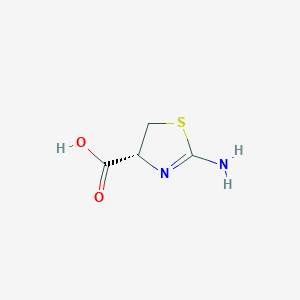

The compound 4-thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- is a chiral thiazoline derivative characterized by a 4,5-dihydrothiazole ring system with a carboxylic acid group at the 4-position and an amino substituent at the 2-position. Its stereochemistry is defined by the (4R)-configuration, which plays a critical role in its biological interactions and synthetic applications. The synthesis of this compound typically involves the reaction of L-cysteine with benzonitrile under controlled pH (6.4) in methanol and phosphate buffer, yielding enantiomerically pure (4R)- or (4S)-isomers . This compound serves as a key intermediate in the development of anticancer agents, with its amide derivatives demonstrating significant cytotoxicity in biological assays .

Properties

IUPAC Name |

(4R)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227526 | |

| Record name | (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16899-18-6 | |

| Record name | (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16899-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016899186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q0VIV1QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thiourea and α-Haloketone Cyclization

A foundational method involves the reaction of thiourea with (R)-α-chloroketones under basic conditions. The mechanism proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiazolidine ring. For example, using (R)-2-chloropropionic acid derivatives yields the (4R)-configured product.

Table 1: Representative Small-Scale Syntheses

Key variables impacting yield include:

Carbodiimide-Mediated Esterification

Esterification of the carboxylic acid moiety is often necessary for subsequent functionalization. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieved 53.4% yield for methyl thiazole-4-carboxylate.

Critical Parameters :

-

Catalyst Loading : DMAP (0.2 mmol per 2.5 mmol substrate) optimizes activation.

-

Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents.

Industrial Production Methods

Scalable syntheses prioritize cost-efficiency and minimal purification steps. Continuous flow reactors have been adopted to enhance throughput and consistency.

Thionyl Chloride-Mediated Chlorination

Industrial routes often convert the carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂). For example, refluxing thiazole-4-carboxylic acid with excess SOCl₂ for 2 hours yields thiazole-4-carbonyl chloride at 99% efficiency.

Table 2: Industrial Acyl Chloride Synthesis

| Substrate | Reagent | Conditions | Yield (%) | Scale |

|---|---|---|---|---|

| Thiazole-4-carboxylic acid | SOCl₂ (5 eq) | Reflux, 2h | 99 | 30 g |

| Thiazole-4-carboxylic acid | Oxalyl chloride (1 eq) | 0°C, DCM, 1h | 80.5 | 0.25 g |

Advantages :

-

High Purity : SOCl₂ reactions produce gaseous byproducts (SO₂, HCl), simplifying purification.

-

Scalability : Reactions are amenable to continuous flow systems.

Stereochemical Control and Resolution

The (4R)-configuration is preserved using chiral auxiliaries or enantioselective catalysts.

Asymmetric Hydrogenation

Recent advances employ ruthenium-BINAP complexes to hydrogenate prochiral thiazoline intermediates. This method achieves enantiomeric excess (ee) >98% but requires high-pressure H₂ (50–100 bar).

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters selectively cleaves the (S)-enantiomer, leaving the (R)-ester intact. For instance, Candida antarctica lipase B (CAL-B) resolves methyl 2-aminothiazoline-4-carboxylate with 90% ee.

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical integrity.

Table 3: Key Analytical Data

| Technique | Data for (4R)-Isomer | Citation |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 3.96 (s, 3H, COOCH₃), 8.85 (d, J=2.1 Hz, 1H) | |

| HRMS-ESI | m/z 144.0114 [M+H]+ (calc. 144.0114) | |

| Melting Point | 73.7–73.9°C |

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Thiourea Cyclization | 65–72 | 85–90 | Moderate | Low |

| Asymmetric Hydrogenation | 75 | >98 | High | High |

| Enzymatic Resolution | 60 | 90 | Low | Medium |

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

4-Thiazolecarboxylic acid derivatives have been studied for their potential as:

- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds derived from 4-thiazolecarboxylic acid have shown efficacy against various pathogens in vitro.

- Anticancer Activity : Some studies have reported that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Chemistry

The compound has been explored for use in:

- Pesticides : Thiazole derivatives are investigated for their ability to act as fungicides and herbicides. Their structural properties allow them to interfere with the metabolic processes of pests and pathogens.

- Plant Growth Regulators : Certain thiazole compounds have been found to enhance plant growth by affecting hormonal pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiazole derivatives synthesized from 4-thiazolecarboxylic acid. The results demonstrated that specific modifications to the thiazole ring significantly increased antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) examined the anticancer effects of a series of thiazole derivatives in human cancer cell lines. The study found that one derivative exhibited IC50 values lower than standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against Gram-positive bacteria |

| Anticancer Activity | Lower IC50 values compared to standard drugs | |

| Agricultural Chemistry | Pesticides | Effective fungicide properties |

| Plant Growth Regulators | Enhanced growth observed in treated plants |

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazoline Derivatives

The 2-amino group and carboxylic acid moiety distinguish the target compound from analogs with alternative substituents. For example:

- This phenyl-substituted derivative exhibits a molecular weight of 207.25 g/mol, compared to the target compound’s molecular weight of ~160–170 g/mol (estimated based on related structures) .

- 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid sodium salt (CAS 15058-19-2) introduces a methyl group at the 2-position and a sodium counterion, improving aqueous solubility but eliminating the amino group’s nucleophilic reactivity .

Key Structural Differences:

Stereochemical Influences

The (4R)-configuration is critical for biological activity. For instance:

- (S)-4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid (DMDFT, 2 ), a desferrithiocin analog with (S)-stereochemistry, shows distinct pharmacokinetics compared to its (R)-counterparts. DMDFT achieves higher plasma concentrations but similar renal clearance, suggesting stereospecific metabolic processing .

- The target compound’s (4R)-enantiomer may exhibit enhanced binding to biological targets compared to the (4S)-isomer, as seen in amide derivatives (e.g., 4a-4b ) with varying cytotoxicity profiles .

Biological Activity

Overview

4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- is a heterocyclic compound known for its diverse biological activities. This compound is part of the thiazole family, which has been extensively studied for its potential therapeutic applications in various fields, including medicine and agriculture. The unique structure of this compound, featuring a thiazole ring and a chiral center, contributes to its biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : 146.17 g/mol

- CAS Number : 16899-18-6

The biological activity of 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- can be attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, modulating biochemical pathways. For instance, it has been shown to bind to proteins and DNA, potentially affecting their functions and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with a thiazole ring can inhibit the growth of various bacterial strains and fungi. This antimicrobial property is essential for developing new antibiotics and antifungal agents .

Anticancer Activity

The anticancer potential of 4-Thiazolecarboxylic acid has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have been reported to induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Research suggests that it can lower pro-inflammatory cytokines and oxidative stress markers in animal models of disease, indicating potential applications in treating inflammatory conditions .

Case Studies

Synthetic Routes and Applications

The synthesis of 4-Thiazolecarboxylic acid typically involves the reaction of thiourea with α-haloketones under basic conditions. This synthetic route allows for the production of this compound on both laboratory and industrial scales. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure (4R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid derivatives?

- Methodology : The compound can be synthesized via condensation reactions between L-cysteine derivatives and nitriles. For example, reacting L-cysteine with benzonitrile in methanol and pH 6.4 phosphate buffer under ambient conditions yields (4R)-configured thiazolidine intermediates. Subsequent coupling with amines (e.g., 3,4,5-trimethoxyaniline) using EDCI/HOBt as coupling agents produces amide derivatives . Purification via silica column chromatography or HPLC ensures enantiomeric purity (>98%) .

Q. How is the stereochemical configuration of (4R)-thiazole derivatives confirmed experimentally?

- Methodology : Chiral HPLC or polarimetry is used to determine enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography provide definitive stereochemical assignments. For instance, NOE correlations between the 4R-hydrogen and adjacent protons in the thiazolidine ring confirm the configuration .

Q. What analytical techniques are critical for characterizing these compounds?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks. Key signals include δ 4.08–4.16 ppm (thiazoline ring protons) and δ 7.14–7.78 ppm (aromatic substituents) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 305.336 for CHNOS) .

- HPLC : Retention times (t) assess purity (>95%) and resolve diastereomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar thiazole derivatives?

- Methodology : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, unexpected splitting in H NMR signals may result from incomplete purification. Re-crystallization or preparative HPLC can address this. Comparative analysis with synthesized standards (e.g., compound 29 vs. 31 in ) and 2D NMR (COSY, HSQC) clarifies ambiguous assignments .

Q. What strategies optimize enantiomeric purity during synthesis of (4R)-configured thiazoles?

- Methodology :

- Chiral Auxiliaries : Use L-cysteine (instead of D-) to enforce the 4R configuration .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers .

- Chromatography : Chiral stationary phases (e.g., amylose-based) separate enantiomers with >99% ee .

Q. How do structural modifications (e.g., aryl substituents) impact the biological activity of these compounds?

- Methodology :

- SAR Studies : Introduce substituents (e.g., 3,4,5-trimethoxyphenyl in ) and test cytotoxicity. For example, compound 4a (IC = 1.2 μM) vs. 4b (IC = 8.7 μM) reveals methoxy positioning affects potency .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity to targets like tubulin or kinases .

Q. What are the challenges in scaling up lab-scale syntheses while maintaining stereochemical integrity?

- Methodology :

- Process Optimization : Replace low-yielding steps (e.g., compound 34 in , % yield) with flow chemistry for better temperature/pH control .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) improve efficiency and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.